molecular formula C14H16N2O4S B5748591 methyl [3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate

methyl [3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate

Cat. No.: B5748591
M. Wt: 308.35 g/mol
InChI Key: KLHLSVHYAYASRA-UHFFFAOYSA-N
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Description

Methyl [3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate is a heterocyclic compound featuring a 1-imidazolidinyl core with 4-oxo and 2-thioxo functional groups. The structure includes a 4-ethoxyphenyl substituent at position 3 and a methyl acetate group at position 1 (Figure 1).

Properties

IUPAC Name

methyl 2-[3-(4-ethoxyphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-3-20-11-6-4-10(5-7-11)16-12(17)8-15(14(16)21)9-13(18)19-2/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHLSVHYAYASRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CN(C2=S)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with thiourea to form the intermediate compound, followed by cyclization with chloroacetic acid to yield the final product. The reaction conditions often require a controlled temperature environment and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl [3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted imidazolidinyl derivatives.

Scientific Research Applications

Methyl [3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of methyl [3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate involves its interaction with specific molecular targets. The thioxo group can interact with thiol-containing enzymes, potentially inhibiting their activity. The imidazolidinyl ring may also interact with various receptors or enzymes, modulating their function and leading to the observed biological effects.

Comparison with Similar Compounds

Table 2: Physicochemical and Functional Data

Compound Melting Point (°C) Elemental Analysis (C/H/N/S) Notable Bioactivity Reference
Methyl [3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate N/A N/A N/A Target
3-(4-Chlorophenyl)-4-benzoyl-isoxazoline derivative 138 C 56.97%, H 3.42%, N 6.85%, S 5.23% Antifungal (inferred from class)
(±)-3-{[3-(4-Ethoxyphenyl)ureido]methyl}-pyrrolidine-3-carboxylic acid N/A N/A Enzyme inhibition (e.g., protease)
(4-Oxothiazolidin-5-ylidene)acetic acid derivative N/A N/A Antimicrobial (thiazolidinone class)

Analysis:

  • The target compound lacks reported biological data, but structurally related imidazolidinones and thiazolidinones exhibit antimicrobial and enzyme-inhibitory activities .
  • The 4-ethoxyphenyl moiety in compound and is associated with enhanced membrane permeability due to its moderate hydrophobicity.

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